molecular formula C27H21N3O5 B1673210 K252a CAS No. 99533-80-9

K252a

Cat. No.: B1673210
CAS No.: 99533-80-9
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-CYBHFKQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K252a is a staurosporine analog that was originally isolated from the soil fungi Nocardiopisis sp . It is known to inhibit various protein kinases through competition with the ATP binding site .


Synthesis Analysis

The total synthesis of this compound has been achieved following a convergent approach . A practical and efficient asymmetric synthesis of the key precursor furanose for the synthesis of this compound has also been reported . A novel synthetic strategy employs rhodium carbenoid chemistry in the construction of both the indolocarbazole aglycon and the carbohydrate moiety .


Molecular Structure Analysis

The molecular formula of this compound is C27H21N3O5 . It has a molecular weight of 467.47 g/mol . The structure of this compound includes an indolocarbazole subunit .


Chemical Reactions Analysis

This compound is a reversible cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It is also known to inhibit protein kinase G and CaM kinase II .


Physical And Chemical Properties Analysis

This compound is supplied as a lyophilized powder . For a 1 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 100 mg/ml but is poorly soluble in ethanol . It is stable for 24 months in lyophilized form .

Scientific Research Applications

Selective Inhibition of Tyrosine Protein Kinase Activity K252a has been identified as a potent and selective inhibitor of the tyrosine protein kinase activity of the neurotrophin receptors and the trk family of oncogenes. It efficiently blocks neuronal differentiation induced by nerve growth factor (NGF) in rat pheochromocytoma PC12 cells and demonstrates significant selectivity towards the catalytic activity of the trk family of kinases over other tyrosine protein kinases. This selectivity makes this compound a valuable tool for understanding the structural basis for the design of specific tyrosine protein kinase inhibitors (Tapley, Lamballe, & Barbacid, 1992).

Oncogenic Properties of Met and the HGF Receptor this compound has been shown to inhibit the oncogenic properties of Met, the hepatocyte growth factor (HGF) receptor. It prevents HGF-mediated scattering, reduces Met-driven proliferation, and causes reversion in cells transformed by the oncogenic form of the receptor. Its effectiveness against both wild type and mutated forms of Met suggests potential for this compound derivatives in treating Met-mediated tumors (Morotti et al., 2002).

Neuroprotective Properties and Activation of Signaling Pathways Research has uncovered that this compound, beyond being a Trk inhibitor, exerts neuroprotective effects. It and its derivative, CEP1347, inhibit mixed-lineage kinase-3 (MLK3) and induce activation of Akt and ERK signaling pathways, contributing to cell survival, neurite outgrowth, and somal hypertrophy. These findings indicate that the neuroprotective and neurotrophic effects of this compound involve the activation of multiple neurotrophic signaling pathways, highlighting its potential application in neurodegenerative disease research (Roux et al., 2002).

Prototype for Neurotropic Drugs this compound and its family of kinase inhibitors, due to their potent inhibitory activity on cellular protein kinases, have been widely used in the study of biological functions and the pathophysiology of neurological disorders. Their ability to mimic neuroprotective effects of growth factors and promote neuronal regeneration points to their potential as prototypes for developing new treatments for neuronal diseases (Lazarovici et al., 1996).

Mechanism of Action

Target of Action

K-252a, a staurosporine analog, is known to inhibit various protein kinases . Its primary targets include Dual specificity mitogen-activated protein kinase kinase 1 and Hepatocyte growth factor receptor . These targets play crucial roles in cell signaling processes, including CaM kinase, phosphorylase kinase, serine/threonine kinases, and Trk .

Mode of Action

K-252a inhibits its targets through competition with the ATP binding site . It is a reversible, cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It also inhibits protein kinase G and CaM kinase II . Furthermore, K-252a inhibits nerve growth factor-induced Trk activation .

Biochemical Pathways

K-252a affects several biochemical pathways. It also inhibits the induction of ornithine decarboxylase by NGF . Stimulation of phosphatidylinositol breakdown by NGF is similarly inhibited by K-252a .

Pharmacokinetics

It is known that k-252a is soluble in dmso at 100 mg/ml, but poorly soluble in ethanol . This solubility profile may impact its bioavailability and distribution within the body.

Result of Action

K-252a has several molecular and cellular effects. It prevents neurite generation initiated by NGF . It also inhibits the induction of ornithine decarboxylase by NGF, but stimulates ornithine decarboxylase induction by epidermal growth factor . K-252a blocks the NGF-induced heterodown-regulation of the epidermal growth factor receptor . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Action Environment

The action of K-252a can be influenced by environmental factors. For instance, its solubility in DMSO and poor solubility in ethanol may affect its distribution and efficacy in different environments within the body

Safety and Hazards

K252a forms explosive mixtures with air on intense heating . It is recommended to store it in solution at -20ºC, desiccated . It should be protected from light .

Future Directions

The important biological activity and novel structures of K252a have inspired an intense effort by synthetic chemists to develop efficient methods for accessing the indolocarbazole nucleus and respective carbohydrate moieties . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Biochemical Analysis

Biochemical Properties

K-252a interacts with several enzymes and proteins. It is known to inhibit protein kinase C, protein kinase A, protein kinase G, and CaM kinase II . K-252a also inhibits nerve growth factor-induced Trk activation . The compound strongly inhibits protein kinase C, with IC50 values for the effects of K-252b, c, and d on the rat brain enzyme being 38.3, 214, and 337 nM, respectively .

Cellular Effects

K-252a has significant effects on various types of cells and cellular processes. It has been reported to promote myogenic differentiation in C2 mouse myoblasts . It also blocks the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity . K-252a is reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Molecular Mechanism

K-252a exerts its effects at the molecular level through various mechanisms. It inhibits nerve growth factor-induced Trk activation, as well as downstream signaling . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition . The exact mechanism of inhibition of NGF-promoted neurite formation by K-252a involves both transcription-dependent and -independent components in at least one step of the activation of some specific protein kinase(s) that can be suppressed by K-252a .

Temporal Effects in Laboratory Settings

The effects of K-252a change over time in laboratory settings. For instance, K-252a prevents neurite generation initiated by NGF in PC12 cells at a concentration of 200 nM

Dosage Effects in Animal Models

The effects of K-252a vary with different dosages in animal models. For instance, five-day-old rat pups exposed to 95% oxygen or room air for 7 days were administered daily tyrosine kinase inhibitor K-252a to block BDNF-TrkB signaling

Metabolic Pathways

It is known that K-252a inhibits several protein kinases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that K-252a is a cell-permeable compound , suggesting that it can freely cross cell membranes.

Subcellular Localization

It is known that K-252a is a cell-permeable compound , suggesting that it can localize in various subcellular compartments

Properties

{ "Design of the Synthesis Pathway": "The synthesis of K252a can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Indole-3-acetaldehyde", "3-methoxy-4-hydroxybenzaldehyde", "Ethyl 2-bromoisobutyrate", "Triethylamine", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Dichloromethane", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "The synthesis begins with the reaction of indole-3-acetaldehyde and 3-methoxy-4-hydroxybenzaldehyde in the presence of ethyl 2-bromoisobutyrate and triethylamine to form a 1,2-disubstituted indole intermediate.", "The intermediate is then subjected to a hydrogenation reaction using hydrogen gas and palladium on carbon as a catalyst to reduce the double bond in the molecule.", "The reduced intermediate is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol.", "The resulting compound is then acetylated using acetic anhydride and pyridine to form an acetate ester.", "The ester is then hydrolyzed using hydrochloric acid to yield the corresponding carboxylic acid.", "The carboxylic acid is then converted to an acid chloride using thionyl chloride and pyridine.", "The acid chloride is then reacted with 4-dimethylaminopyridine and tert-butylamine to yield the desired compound, K252a.", "The compound is then purified using a combination of solvent extraction and chromatography techniques." ] }

99533-80-9

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-CYBHFKQVSA-N

Isomeric SMILES

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Appearance

Solid powder

97161-97-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K252a
Reactant of Route 2
K252a
Reactant of Route 3
Reactant of Route 3
K252a
Reactant of Route 4
Reactant of Route 4
K252a
Reactant of Route 5
Reactant of Route 5
K252a
Reactant of Route 6
Reactant of Route 6
K252a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.